molecular formula C8H7N3O3 B569879 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1356016-93-7

6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B569879
CAS No.: 1356016-93-7
M. Wt: 193.162
InChI Key: VGYKDJPYLUPHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1356016-93-7) is a high-purity chemical building block belonging to the prominent pyrazolo[1,5-a]pyrimidine (PP) class of N-heterocyclic compounds . This fused, rigid, and planar molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to its synthetic versatility and biocompatibility . The structure features a carboxylic acid functional group at the 3-position and a methoxy substituent at the 6-position, providing distinct sites for further synthetic modification and derivatization to improve structural diversity . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in combinatorial library design and is present in several commercial bioactive molecules, including enzyme inhibitors and anticancer agents . Researchers value this scaffold for its significant photophysical properties and potential applications in material science, in addition to its drug discovery applications . As a key intermediate, this compound enables the exploration of new rational and efficient designs for novel therapeutic candidates . Please Note: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKDJPYLUPHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its unique pyrazolo-pyrimidine structure. With the molecular formula C₈H₇N₃O₃ and a molecular weight of approximately 193.16 g/mol, this compound features a methoxy group at the 6-position and a carboxylic acid group at the 3-position of the pyrimidine ring. This structural configuration contributes significantly to its biological activities, making it a candidate for pharmacological research, particularly in oncology and inflammation-related disorders.

Research indicates that this compound exhibits various biological activities through its ability to modulate key biological pathways. Its interactions with specific enzymes and receptors allow it to influence cellular signaling processes, which are crucial in disease mechanisms such as cancer and inflammation .

Biological Activities

The biological activity of this compound has been extensively studied, revealing several key properties:

  • Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values indicating significant cytotoxicity at specific concentrations .
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of specific inflammatory mediators or pathways.

Anticancer Activity

A study focusing on the anticancer potential of this compound involved screening against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell viability in a dose-dependent manner. The following table summarizes the IC₅₀ values observed in various studies:

Cell LineIC₅₀ (µM)Reference
MCF-715.3
MDA-MB-23129.1
MDA-MB-453Not reported

Anti-inflammatory Studies

In another investigation, the compound's anti-inflammatory activity was assessed using animal models of inflammation. The results showed a reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic role in managing inflammatory diseases.

Structural Comparisons

The biological activity of this compound can be contrasted with related compounds to highlight structural influences on activity:

Compound NameStructural FeaturesUnique Aspects
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acidDifferent ring structureExhibits distinct biological activity patterns
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidMethyl group instead of methoxyVaries in potency against certain cancer cell lines
Pyrazolo[1,5-a]pyrimidine derivativesGeneral class without specific substitutionsBroad range of biological activities

This comparison underscores how modifications in chemical structure can lead to significant differences in pharmacological properties.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. These compounds have been shown to inhibit various kinases involved in cancer progression. For instance, studies demonstrate that 6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid can act as a selective inhibitor of AXL and c-MET kinases, which are implicated in tumor growth and metastasis . The inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

Enzymatic Inhibition
The compound also shows potential as an enzymatic inhibitor. It has been explored for its ability to inhibit enzymes related to inflammatory processes and cancer progression. The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold can enhance its binding affinity and selectivity towards specific targets .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available aminopyrazole derivatives.
  • Cyclization Reactions : Cyclization with β-keto esters or other electrophiles leads to the formation of the pyrazolo[1,5-a]pyrimidine core.
  • Functionalization : Subsequent functionalization, such as the introduction of carboxylic acid groups through hydrolysis or other reactions, allows for the creation of the desired compound .

Therapeutic Applications

Cardiovascular Diseases
One notable application is in the development of antihypertensive agents. Pyrazolo[1,5-a]pyrimidine derivatives have been designed to act as angiotensin II receptor antagonists. For example, certain derivatives have shown efficacy comparable to established drugs like losartan in reducing blood pressure in hypertensive models .

Neurological Disorders
There is emerging evidence suggesting that compounds related to this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may function by modulating pathways involved in neuroinflammation and neuronal survival .

Material Science Applications

Beyond pharmacological uses, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their unique photophysical properties. Research indicates that these compounds can be utilized in the development of liquid crystals and other advanced materials . Their ability to form organized structures makes them suitable candidates for applications in display technology and sensors.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Pharmacology Anticancer agentsInhibition of AXL/c-MET kinases
Enzymatic inhibitorsModulation of inflammatory pathways
Therapeutics Antihypertensive agentsComparable efficacy to losartan
Neurological disordersPotential modulation of neuroinflammation
Material Science Liquid crystalsUnique photophysical properties for advanced materials

Comparison with Similar Compounds

Table 1: Key Derivatives of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Biological Notes References
This compound 6-OCH₃, 3-COOH C₈H₇N₃O₃ 193.16 g/mol Enhanced metal coordination; moderate solubility in polar solvents
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (9) 7-C₆H₅, 3-COOH C₁₁H₈N₃O₂ 229.20 g/mol High purity (98.8% HPLC); potential kinase inhibition
7-(Benzo[d][1,3]dioxol-5-yl) derivative (14) 7-(Benzodioxol), 3-COOH C₁₂H₇N₃O₄ 257.20 g/mol Improved metabolic stability; 98.2% HPLC purity
5-Cyclopropyl-7-(difluoromethyl) derivative 5-cyclopropyl, 7-CF₂H, 3-COOH C₁₀H₉F₂N₃O₂ 241.19 g/mol Enhanced bioavailability; used in chaperone therapies
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-CH₃, 3-COOH C₈H₈N₃O₂ 178.17 g/mol Increased hydrophobicity; structural rigidity confirmed via X-ray
6-Bromo derivative (Ethyl ester) 6-Br, 3-COOEt C₉H₇BrN₃O₂ 283.07 g/mol Halogen substituent for cross-coupling reactions

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Halogen Groups : The 6-methoxy derivative exhibits moderate solubility in organic solvents due to the electron-donating nature of -OCH₃, whereas brominated analogs (e.g., 6-bromo derivative) are more lipophilic, favoring hydrophobic interactions . Fluorinated derivatives (e.g., 7-(difluoromethyl)) show enhanced membrane permeability and metabolic stability due to fluorine’s electronegativity and small atomic radius .
  • Carboxylic Acid Functionality : All derivatives retain the 3-COOH group, enabling metal coordination and salt formation. However, steric hindrance from bulky substituents (e.g., 7-phenyl) may reduce coordination efficiency compared to smaller groups like -OCH₃ .

Preparation Methods

Starting Material Synthesis: 5-Amino-3-methoxypyrazole-4-carboxylic Acid

The methoxy group is introduced at the pyrazole ring prior to cyclocondensation. A representative synthesis involves:

  • Alkylation of ethyl 5-amino-1H-pyrazole-4-carboxylate with methyl iodide in basic conditions to yield the 3-methoxy derivative.

  • Saponification of the ester group using LiOH in tetrahydrofuran (THF)/water to generate the carboxylic acid.

This route ensures the methoxy and carboxylic acid functionalities are preserved during subsequent reactions.

Cyclocondensation with β-Ketoesters

Reaction of 5-amino-3-methoxypyrazole-4-carboxylic acid with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C facilitates ring closure. The β-ketoester acts as a 1,3-biselectrophile, forming the pyrimidine ring while retaining the methoxy group at position 6. The ester at position 3 is subsequently hydrolyzed to the carboxylic acid using 6M HCl under reflux (Yield: 68–72%).

Post-Cyclization Functionalization

Chlorination-Methoxylation Strategy

For pyrazolo[1,5-a]pyrimidines lacking the methoxy group, a two-step functionalization is employed:

  • Chlorination : Treatment of 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid with phosphorus oxychloride (POCl₃) at 80°C introduces a chloride at position 6.

  • Nucleophilic Substitution : Reaction with sodium methoxide in methanol replaces chloride with methoxy. Optimal conditions use anhydrous methanol and reflux for 12 hours (Yield: 85%).

This method is advantageous when direct cyclocondensation with methoxy precursors is challenging.

Vilsmeier-Haack Annulation

The Vilsmeier-Haack reaction (POCl₃/DMF) enables simultaneous ring formation and functionalization. A modified protocol for 6-methoxy derivatives involves:

  • Reacting 5-amino-3-methoxypyrazole-4-carboxylic acid with dimethylformamide (DMF) and POCl₃ to form an iminium intermediate.

  • Cyclization with malonic acid derivatives under microwave irradiation (100°C, 30 minutes) to yield the pyrimidine core.

  • Acidic hydrolysis (6M HCl, reflux) converts esters to carboxylic acids (Yield: 78%).

This method reduces reaction time and improves regioselectivity compared to traditional heating.

Decarboxylation Avoidance Strategies

Decarboxylation during hydrolysis is a critical challenge. Key mitigations include:

  • Low-Temperature Hydrolysis : Using LiOH in THF/water at 0°C minimizes decarboxylation of the 3-carboxylic acid group.

  • Protective Groups : Temporarily protecting the carboxylic acid as a tert-butyl ester during cyclocondensation, followed by deprotection with trifluoroacetic acid (TFA).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Advantages
Cyclocondensation5-Amino-3-methoxypyrazole-4-carboxylic acid, β-ketoestersRing closure, hydrolysis68–72Direct introduction of methoxy group
Chlorination-Methoxylation6-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acidChlorination, SNAr substitution85Flexibility in functionalization
Vilsmeier-Haack5-Amino-3-methoxypyrazole-4-carboxylic acid, malonic acidIminium formation, cyclization78Rapid, high regioselectivity

Structural Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, C5-H), 6.92 (s, 1H, C2-H), 3.94 (s, 3H, OCH₃), 13.1 (br s, 1H, COOH).

    • ¹³C NMR : δ 167.2 (COOH), 158.9 (C6-OCH₃), 145.3 (C3), 112.4 (C5).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₈H₇N₃O₃ [M+H]⁺: 193.0485, Found: 193.0489 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with methoxy-substituted enaminones or β-keto esters. Key steps include:

  • Reagent Selection : Use of sodium ethanolate or potassium carbonate as bases in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution .
  • Temperature Control : Reactions typically proceed at 80–100°C to avoid decomposition .
  • Purification : Recrystallization from ethanol or DMF to achieve >95% purity .
    • Validation : Structural confirmation via 1H^1H-NMR (e.g., δ 9.48 ppm for pyrazole H-2) and HRMS (e.g., [M+H]+^+ m/z calculated 254.1042) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters indicate purity?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and methoxy group integration .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
  • Melting Point : Decomposition observed near 180°C, consistent with related pyrazolo[1,5-a]pyrimidines .
    • Purity Metrics : HPLC with UV detection (λ = 254 nm) to verify ≥97% purity; elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in water and polar solvents (DMF, DMSO) but poorly soluble in non-polar solvents (e.g., hexane) .
  • Stability : Store at RT in airtight containers under inert gas (N2_2/Ar); avoid prolonged exposure to light or moisture to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

  • Case Studies :

  • Methyl vs. Methoxy : 2-Methyl analogs (CAS 739364-95-5) show reduced kinase inhibition compared to 6-methoxy derivatives, highlighting the methoxy group’s role in π-stacking interactions .
  • Trifluoromethyl Substitution : Enhances binding affinity (e.g., IC50_{50} < 1 µM for PI3K inhibition) via hydrophobic and electronic effects .
    • Methodology : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with target enzymes (e.g., mTOR) .

Q. How can reaction yields be improved while minimizing byproducts?

  • Optimization Strategies :

  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective C–O bond formation .
  • pH Adjustment : Maintain pH 7–8 during cyclization to suppress side reactions (e.g., dimerization) .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, improving yields by 15–20% .

Q. How should researchers address contradictory data in synthesis or bioactivity studies?

  • Case Example : Discrepancies in reported yields (50–80%) may arise from:

  • Reagent Purity : Use of ≥99% enaminones to avoid incomplete cyclization .
  • Analytical Calibration : Standardize NMR referencing (e.g., TMS) and MS calibration (e.g., sodium formate clusters) .
    • Resolution : Replicate experiments with controlled variables (e.g., humidity, solvent batch) and report detailed protocols .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Approaches :

  • Docking Studies : Glide (Schrödinger) to model binding to ATP pockets in kinases .
  • QSAR Models : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .
    • Validation : Compare computational predictions with in vitro enzyme assays (e.g., kinase inhibition) .

Q. What biological pathways are modulated by this compound, and how is its mechanism validated?

  • Mechanistic Insights :

  • Autophagy Induction : Downregulates mTOR/p70S6K signaling in prostate cancer cells (IC50_{50} = 2.5 µM) .
  • Enzyme Inhibition : Competes with ATP for binding to PI3Kγ (Ki = 0.8 µM) .
    • Validation Methods : Western blotting (mTOR pathway proteins), flow cytometry (apoptosis), and siRNA knockdown to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.